Hydrazinecarboximidamide, N-phenyl-, mononitrate

Description

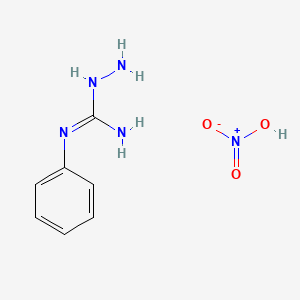

Hydrazinecarboximidamide, N-phenyl-, mononitrate (CAS 10308-82-4), commonly termed aminoguanidine nitrate, is a nitrogen-rich compound with the molecular formula $ \text{CH}7\text{N}5\text{O}_3 $. It features a guanidine core substituted with a phenyl group and a nitrate counterion . This compound is widely utilized in pharmaceutical synthesis, particularly in the development of antitumor agents and enzyme inhibitors. Its structural uniqueness lies in the phenyl substituent, which influences electronic properties and intermolecular interactions, making it a versatile scaffold for drug discovery .

Properties

CAS No. |

72189-68-5 |

|---|---|

Molecular Formula |

C7H11N5O3 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-amino-2-phenylguanidine;nitric acid |

InChI |

InChI=1S/C7H10N4.HNO3/c8-7(11-9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,9H2,(H3,8,10,11);(H,2,3,4) |

InChI Key |

UEWUOECACDJVBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NN.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-phenylhydrazinecarboximidamide

This intermediate is prepared via condensation reactions involving phenylhydrazine derivatives and appropriate carboximidamide precursors. Literature on analogous N'-phenylhydrazides provides insight into similar synthetic strategies:

Condensation of phenylhydrazine hydrochloride with carboxylic acids or their derivatives under coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) at controlled temperatures (often 0 °C to room temperature) yields hydrazinecarboximidamide derivatives with high purity and yields up to 96%.

Alternative approach includes acylation of substituted benzoic acids with thionyl chloride (SOCl2) to form benzoyl chlorides, which then react with phenylhydrazine to form hydrazides.

These methods emphasize mild reaction conditions to preserve the hydrazine moiety and avoid side reactions.

Formation of the Mononitrate Salt

The mononitrate salt is formed by neutralizing N-phenylhydrazinecarboximidamide with nitric acid:

Acid-base reaction: The free base N-phenylhydrazinecarboximidamide is dissolved in an appropriate solvent (e.g., ethanol or water), and stoichiometric amounts of nitric acid are added dropwise under cooling to control exothermicity.

Precipitation and isolation: The resulting nitrate salt precipitates out or can be crystallized by solvent evaporation or cooling, followed by filtration and drying.

This salt formation enhances the compound’s stability and solubility profile, useful for pharmaceutical formulations.

Analytical Data and Reaction Conditions

Research Discoveries and Insights

Synthetic Challenges and Optimization

The hydrazinecarboximidamide functional group is sensitive to oxidation and requires careful handling during synthesis.

Use of coupling reagents like EDCI and HOBt facilitates efficient amide bond formation without harsh conditions, improving yield and purity.

Salt formation with nitric acid must be controlled to avoid over-nitration or decomposition.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Phenylhydrazine hydrochloride, carboxylic acids, nitric acid |

| Coupling reagents | EDCI, HOBt |

| Solvents | Ethanol, water, dichloromethane (for intermediate steps) |

| Temperature range | 0 °C to room temperature |

| Reaction time | Several hours depending on step |

| Purification methods | Crystallization, filtration, drying |

| Product form | Crystalline mononitrate salt |

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-phenyl-, mononitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include phenyl-substituted hydrazine derivatives, oxides, and various substituted phenyl compounds.

Scientific Research Applications

There appears to be no information within the provided search results regarding the applications, data tables, or case studies specifically for the compound "Hydrazinecarboximidamide, N-phenyl-, mononitrate." However, the search results do provide information on related compounds and their applications.

Here's a summary of potentially relevant information from the search results:

1. Hydrazinecarboximidamide (Aminoguanidine)

- Description: Aminoguanidine, also known as hydrazinecarboximidamide, is a one-carbon compound with a structure that allows it to act as a derivative of hydrazine, guanidine, or formamide .

- Synonyms: Includes aminoguanidine, Pimagedine, and 2-aminoguanidine .

- Applications:

- Development: Pimagedine was developed by Synvista Therapeutics, Inc. for treating diabetic kidney disease but has a maximum clinical trial phase of II across all indications .

2. Indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives

- Potential Application: These compounds are being researched for their potential as dual inhibitors of acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme), which are implicated in Alzheimer's disease (AD) pathologies .

- Inhibitory Activity: In vitro evaluations have shown that these derivatives inhibit both AChE and BACE 1 in micromolar concentrations . For example, compound 2g showed IC50 values of 55.57 ± 0.72 μM against AChE and 83.43 ± 1.93 μM against BACE 1 .

- Mechanism: The N-benzyl indole group is thought to interact with the catalytic sites of AChE and BACE 1 . The -NH group of guanidine could form a hydrogen bond with key amino acids in BACE 1, while the aromatic rings occupy the S1 and S3 cavities of BACE 1, and the N-benzyl indole occupies the PAS of AChE .

3. Diaminoquinazolines

- Potential Application: Derivatives of 2,4-diamino-6-[(benzyl)amino]-5,6,7,8-tetrahydroquinazolines and 2,4-diamino-6-[(aryl)thio]-5,6,7,8-tetrahydroquinazolines exhibit potent antimalarial activity .

- Mechanism: These tetrahydroquinazolines may act at a different site within the folic acid pathway than their aromatic analogs, potentially inhibiting thymidylate synthetase .

4. sGC Stimulators

- Application: Soluble guanylate cyclase (sGC) stimulators are used to treat pulmonary hypertension (PH) by promoting smooth muscle relaxation and vasodilation .

- Examples: The benzylindazole compound YC-1 was the first sGC stimulator identified .

- Mechanism: NO-independent, heme-dependent sGC stimulators stimulate the synthesis of cGMP by directly stimulating sGC, independent of nitric oxide (NO) . They require the presence of the reduced prosthetic heme moiety for their activity and show strong synergistic enzyme activation when combined with NO .

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, N-phenyl-, mononitrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the enzyme GABA-T, which plays a role in the regulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Hydrazinecarboximidamide Derivatives

Hydrazinecarboximidamide, N,N-dimethyl-, mononitrate (CAS 86680-31-1)

- Structure : Replaces the phenyl group with two methyl groups.

- Properties: The absence of an aromatic ring reduces molecular weight ($ \text{C}3\text{H}{10}\text{N}4\cdot\text{HNO}3 $, MW 165.15) and likely enhances water solubility compared to the phenyl derivative.

- Applications: Limited pharmacological data, but methylation may reduce steric hindrance in synthetic reactions .

Hydrazinecarboximidamide, N-(4-fluorophenyl)-, mononitrate

- Structure : Incorporates a fluorine atom at the para position of the phenyl ring.

- Applications: Enhanced bioavailability and metabolic stability compared to non-fluorinated analogs .

Guanidine-Based Antitumor Agents

(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide (8l)

- Structure : Combines a benzo[d]thiazole-pyrazole scaffold with the hydrazinecarboximidamide unit.

- Activity: Demonstrates potent cytotoxicity (IC$_{50}$ 2.23–3.75 µM) against breast cancer (MDA-MB-231, MCF-7) and hepatocarcinoma (HepG2, SMMC-7721) cells. The fluorobenzyloxy group enhances π-π stacking with cellular targets .

- Comparison : The phenyl group in the target compound may lack the fluorinated substituent’s electronic effects, reducing potency in similar assays.

LQM10, LQM14, and LQM17

- Structures : Feature substituted benzylidene or biphenyl groups attached to the hydrazinecarboximidamide core.

- Activity: LQM17 (3,4-dichlorophenyl derivative) shows broad-spectrum activity (IC$_{50}$ < 5 µM) against colon, melanoma, and leukemia cells. Chlorine atoms improve lipophilicity (logP 2.85), aiding membrane penetration .

Pharmacokinetic and Toxicological Profiles

Enzyme Inhibition

- BACE1 Inhibitors : N-phenyl derivatives with sulfonyl or alkylidene substituents show micromolar inhibition of β-secretase, a target in Alzheimer’s disease. Fluorinated variants (e.g., compound 12) enhance binding via hydrophobic interactions .

- LasB Virulence Factor Inhibitors : Benzothiazolyl-substituted derivatives (e.g., compound 23) exhibit improved activity (IC$_{50}$ 0.5 µM) due to π-π stacking, a feature absent in the phenyl variant .

Data Tables

Table 1: Antitumor Activity of Selected Hydrazinecarboximidamide Derivatives

| Compound | Cell Line (IC$_{50}$, µM) | Key Substituent | logP |

|---|---|---|---|

| N-phenyl-, mononitrate | Not reported | Phenyl | ~1.2* |

| 8l | 2.23–3.75 (MCF-7, HepG2) | 4-Fluorobenzyloxy | 2.5 |

| LQM17 | <5.0 (HCT-8, HL-60) | 3,4-Dichlorophenyl | 2.85 |

*Estimated based on structural analogs .

Biological Activity

Hydrazinecarboximidamide, N-phenyl-, mononitrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following structural formula:

This compound features a hydrazine backbone with a phenyl group and a nitrate moiety, which may contribute to its biological activity.

- Inhibition of Enzymes : Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and beta-secretase (BACE), both of which are critical in the pathophysiology of Alzheimer's disease. The compound exhibited IC50 values of 57.09 μM against AChE and 74.24 μM against BACE, indicating moderate inhibitory activity .

- Stimulation of Soluble Guanylate Cyclase (sGC) : Hydrazinecarboximidamide derivatives have been shown to stimulate sGC, which plays a pivotal role in nitric oxide signaling pathways. This stimulation leads to increased levels of cyclic GMP (cGMP), impacting various physiological processes such as vasodilation and anti-proliferative effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description | IC50 Values |

|---|---|---|

| AChE Inhibition | Inhibits acetylcholinesterase, potentially aiding in Alzheimer's treatment | 57.09 μM |

| BACE Inhibition | Inhibits beta-secretase, involved in amyloid precursor protein processing | 74.24 μM |

| sGC Stimulation | Activates soluble guanylate cyclase leading to increased cGMP levels | Not specified |

| Antiviral Activity | Exhibits antiviral properties comparable to established antiviral drugs | Not specified |

Case Studies and Research Findings

- Antimalarial Activity : A study reported the synthesis of related compounds that demonstrated significant antimalarial activity against resistant strains. The results suggested that modifications in the hydrazine structure could enhance efficacy against malaria parasites .

- Neuroprotective Effects : Research has indicated that derivatives of hydrazinecarboximidamide may provide neuroprotective effects by modulating cholinergic signaling pathways, which are crucial for cognitive function .

- Antimicrobial Properties : Some synthesized hydrazones derived from hydrazinecarboximidamide have shown promising antimicrobial activity, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydrazinecarboximidamide, N-phenyl-, mononitrate, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via condensation reactions between phenylhydrazine derivatives and nitrated carbonyl precursors. Key steps include:

- Use of reflux conditions with polar aprotic solvents (e.g., DMSO or DMF) to enhance reactivity.

- Catalysts such as acetic acid or p-toluenesulfonic acid to facilitate imine bond formation.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Yield optimization (~40–50%) requires precise stoichiometric ratios and controlled temperature gradients (e.g., 60–80°C) to minimize side reactions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and nitroguanidine protons (δ 8.1–12.0 ppm). Carbonyl carbons (C=O) appear at ~160–170 ppm .

- FT-IR : Confirm nitroguanidine groups via C=O stretches (~1680–1690 cm⁻¹) and NH stretches (~3230–3270 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data observed during the characterization of Hydrazinecarboximidamide derivatives?

- Methodology :

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, unexpected NH proton splitting in NMR may indicate tautomerism, requiring single-crystal XRD for structural confirmation .

- Dynamic NMR studies : Variable-temperature NMR can reveal conformational changes or dynamic equilibria affecting spectral assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of Hydrazinecarboximidamide derivatives, and how should they be designed?

- Methodology :

- KeratinoSens™ : Test keratinocyte activation (luciferase reporter gene) at concentrations ≤400 µg/mL in DMSO. A negative response suggests low skin sensitization potential .

- h-CLAT : Measure dendritic cell activation via CD86/CD54 markers. EC₂₀₀ values <100 µg/mL indicate positive sensitization (e.g., EC₂₀₀ = 56.99 µg/mL in one study) .

- Dose-response design : Include triplicate experiments with vehicle controls to account for solvent interference .

Q. How can computational methods predict the interaction of Hydrazinecarboximidamide derivatives with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., heme oxygenase). Key parameters:

- Grid boxes centered on active sites (e.g., HemO in Pseudomonas aeruginosa).

- Flexible ligand docking to account for nitroguanidine conformational changes.

- Validation via binding energy scores (ΔG < −7 kcal/mol suggests strong affinity) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodology :

- Mechanistic reconciliation : Compare assay endpoints (e.g., KeratinoSens™ measures KE2, while h-CLAT measures KE3 in the AOP for skin sensitization). Contradictions may arise from differences in cellular pathways .

- Meta-analysis : Pool data from ≥3 independent labs using standardized protocols (e.g., OECD TG 442D) to identify outliers .

Q. What strategies ensure the stability of this compound during storage and experimental use?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.